2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Description
2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C12H7BrN2O2S and its molecular weight is 323.16. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biological Activity
The compound 2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione represents a novel structure in medicinal chemistry, combining a thiazole ring with an isoindole moiety. This unique combination enhances its biological activity and potential therapeutic applications, particularly in oncology and infectious disease treatment.
Structural Characteristics
The molecular formula of the compound is C12H10BrN2O2S, with a molecular weight of approximately 344.19 g/mol. The presence of the bromine atom in the thiazole ring contributes to its reactivity and biological interactions.
Biological Activities
Research indicates that compounds containing thiazole and isoindole structures exhibit diverse pharmacological properties, including:
- Anticancer Activity : Studies have shown that derivatives of isoindole can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against adenocarcinoma (A549) cells with IC50 values around 114.25 µM .
- Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activities. The structural features of this compound may enhance its efficacy against bacterial strains due to the ability of thiazoles to interact with microbial enzymes .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that compounds like this one can inhibit topoisomerases and other enzymes involved in DNA replication and repair processes. This inhibition is crucial for the anticancer effects observed in vitro and in vivo.
- Cell Cycle Disruption : The cytotoxic effects on cancer cells may also involve the induction of apoptosis through disruption of cell cycle progression .
Case Studies and Research Findings
Several studies have evaluated the biological activity of isoindole derivatives, providing insights into their potential therapeutic applications:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of various isoindole derivatives against A549 lung cancer cells. The results indicated that the tested compounds exhibited significant inhibition of cell viability with IC50 values ranging from 114.25 µM to 140.60 µM across different derivatives .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound 3 | 116.26 | A549 |
Compound 4 | 114.25 | A549 |
Control | - | - |
Case Study 2: Antimicrobial Activity
Research has highlighted that thiazole-containing compounds exhibit broad-spectrum antimicrobial activity. For example, derivatives similar to this compound were tested against various bacterial strains and showed promising results .
Properties
IUPAC Name |
2-[(5-bromo-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O2S/c13-9-5-14-10(18-9)6-15-11(16)7-3-1-2-4-8(7)12(15)17/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZZMKJRSMQMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.